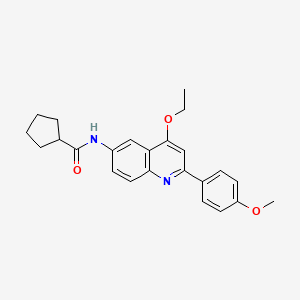

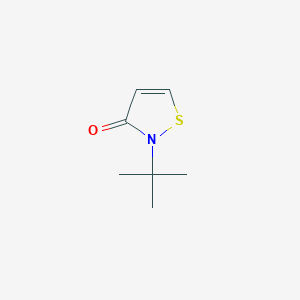

N-cyclopentyl-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-cyclopentyl-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and characterization of similar heterocyclic compounds. For instance, the first paper discusses a [3 + 2] cycloaddition to synthesize 5-amino-1H-pyrrole-3-carboxamide derivatives, which shares the pyrrole moiety with the compound of interest . The second paper describes the discovery of a series of benzo[d]isothiazole-3-carboxamides, which are structurally related to thiazole carboxamides . The third paper details the synthesis and characterization of an imidazo[1,2-a]pyridine carboxamide, providing insights into the synthesis and analysis of complex organic molecules .

Synthesis Analysis

The synthesis of complex organic molecules like N-cyclopentyl-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide would likely involve multiple steps, including the formation of the thiazole ring and the attachment of the pyrrolidinylpyridine and cyclopentyl groups. The first paper provides a method for synthesizing pyrrole derivatives through a formal [3 + 2] cycloaddition catalyzed by AgNTf2, which could be a potential step in the synthesis of the compound . Although the exact synthesis route for the compound of interest is not provided, the methodologies discussed could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of complex organic compounds is typically confirmed using spectroscopic techniques such as FT-IR, NMR, and MS, as well as X-ray diffraction for crystalline samples. The third paper exemplifies this approach by confirming the structure of a related compound through these methods and further analyzing the molecular structure using density functional theory (DFT) . Similar techniques would be employed to analyze the molecular structure of N-cyclopentyl-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide.

Chemical Reactions Analysis

The reactivity of a compound like N-cyclopentyl-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide would be influenced by its functional groups and molecular framework. The papers do not directly address the reactivity of this specific compound, but they do discuss reactions involving similar heterocyclic and carboxamide groups . Insights into the reactivity can be inferred from these related studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. The third paper's use of DFT to predict properties like molecular electrostatic potential and frontier molecular orbitals can provide valuable information about the reactivity and interaction of the compound with other molecules . While the exact properties of N-cyclopentyl-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide are not discussed, similar computational methods could be used to predict its properties.

Applications De Recherche Scientifique

Heterocyclic Compounds in Sensing and Medicinal Applications

Heterocyclic compounds, including thiazoles and pyridines, are critical in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing probes. These compounds have a range of biological and medicinal applications, highlighting their versatility in scientific research (Jindal & Kaur, 2021).

Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV inhibitors, featuring heterocyclic structures like pyridines and thiazoles, are validated targets for treating type 2 diabetes mellitus. This research underscores the role of such compounds in developing antidiabetic drugs, indicating the therapeutic potential of N-cyclopentyl-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide in similar contexts (Mendieta, Tarragó, & Giralt, 2011).

Cytochrome P450 Isoform Inhibitors

Compounds with heterocyclic structures are key in developing selective inhibitors for Cytochrome P450 isoforms, crucial for predicting metabolism-based drug-drug interactions. This application is paramount in drug development and safety evaluations, suggesting a potential research area for the specific compound (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Biological Activities of Phenothiazines

The research into phenothiazines, containing structures similar to thiazoles, demonstrates a wide range of promising biological activities, including antibacterial, anticancer, and antiviral effects. This diversity in biological activities showcases the potential for N-cyclopentyl-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide to be explored for similar pharmacological properties (Pluta, Morak-Młodawska, & Jeleń, 2011).

Heterocyclic N-oxide in Drug Applications

The synthesis and application of heterocyclic N-oxides, including pyridine derivatives, are well-documented for their usefulness in organic synthesis, catalysis, and medicinal applications. This area of research indicates the potential for leveraging the structural components of N-cyclopentyl-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide in developing novel therapeutics and catalysts (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Propriétés

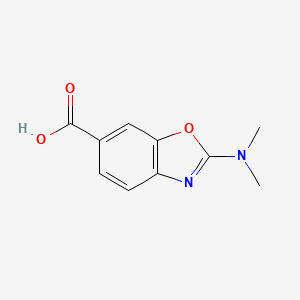

IUPAC Name |

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-3-29-23-15-22(16-8-11-19(28-2)12-9-16)26-21-13-10-18(14-20(21)23)25-24(27)17-6-4-5-7-17/h8-15,17H,3-7H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVYJESMKUZUFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3CCCC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopentanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2518670.png)

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518681.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2518687.png)

![N-[4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-phenyl]-acetamide](/img/structure/B2518690.png)